Cas no 3375-32-4 (Palladium(II) benzoate)

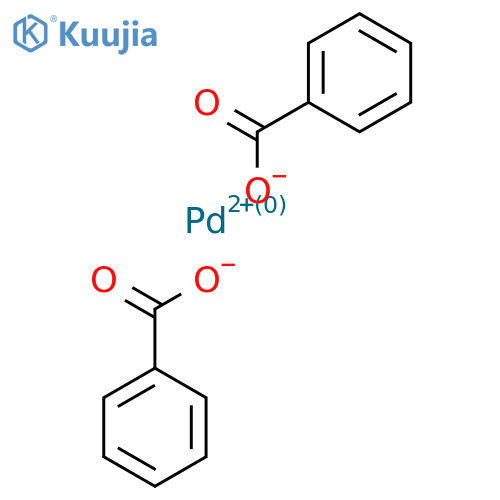

Palladium(II) benzoate structure

商品名:Palladium(II) benzoate

CAS番号:3375-32-4

MF:C14H10O4Pd

メガワット:348.646802425385

MDL:MFCD18802284

CID:1465637

PubChem ID:15178368

Palladium(II) benzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, palladium(2+) salt

- PALLADIUM(II)BENZOATE,99%

- Palladium(II) benzoate, 99%

- Palladium(II) benzoate

- palladium(2+) dibenzoate

- SCHEMBL1011426

- palladium(2+);dibenzoate

- MFCD18802284

- F75010

- 3375-32-4

-

- MDL: MFCD18802284

- インチ: 1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2

- InChIKey: BCDNHPPMQMZYJQ-UHFFFAOYSA-L

- ほほえんだ: [Pd+2].[O-]C(C1C=CC=CC=1)=O.[O-]C(C1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 347.96139g/mol

- どういたいしつりょう: 347.96139g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 0

- 複雑さ: 98

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.3Ų

じっけんとくせい

- ゆうかいてん: 206-212 °C (decomp)(Solv: acetone (67-64-1))

Palladium(II) benzoate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Palladium(II) benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1177935-100mg |

Palladium(II) benzoate |

3375-32-4 | 99% | 100mg |

$145.0 | 2025-02-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P282902-1g |

Palladium(II) benzoate |

3375-32-4 | 99% | 1g |

¥2184.90 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1257542-250mg |

Palladium(II) benzoate |

3375-32-4 | 99% | 250mg |

$240 | 2025-02-27 | |

| AN HUI ZE SHENG Technology Co., Ltd. | E060085-1g |

Palladium(II) benzoate |

3375-32-4 | 1g |

¥750.00 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154650-250mg |

Palladium(II) benzoate |

3375-32-4 | 98% | 250mg |

¥1047 | 2023-04-05 | |

| AN HUI ZE SHENG Technology Co., Ltd. | E060085-5g |

Palladium(II) benzoate |

3375-32-4 | 5g |

¥3625.00 | 2023-09-15 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R144070-1g |

Palladium(II) benzoate |

3375-32-4 | 99% | 1g |

¥4060 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1257542-1g |

Palladium(II) benzoate |

3375-32-4 | 99% | 1g |

$570 | 2025-02-27 | |

| AN HUI ZE SHENG Technology Co., Ltd. | Palladium(II) benzoate |

3375-32-4 | 15g |

¥10368.00 | 2023-03-26 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | E063353-100mg |

Palladium(II) benzoate |

3375-32-4 | 97% | 100mg |

¥887.00 | 2023-09-15 |

Palladium(II) benzoate 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

3375-32-4 (Palladium(II) benzoate) 関連製品

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3375-32-4)Palladium(II) benzoate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):191.0/476.0